3-Formylphenylboronic acid
Overview
Description
3-Formylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . It can also be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye and as exciton-coupled CD probes for epigallocatechin gallate .
Synthesis Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Molecular Structure Analysis
The molecule of 3-formylphenylboronic acid is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring but does not influence significantly the distortion of the ring . The geometry of the boronic acid group is typical .Chemical Reactions Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-formylphenylboronic acid are typical of boronic acids . The molecule is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring .Scientific Research Applications
Conformational and Molecular Docking Studies : 3-Formylphenylboronic acid was investigated for its conformational stability and potential interactions with anti-apoptotic proteins, showing binding affinity with these proteins. This study suggests its potential use in drug development and molecular docking studies (Tanış, Kurt, Yalçın, & Ercan, 2020).
Antifungal Activity : Derivatives of formylphenylboronic acids, including 2-Formylphenylboronic acid, demonstrated antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. This indicates their potential as antifungal agents (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).
Tautomeric Equilibria and Structural Studies : A study on functionalized 2-formylphenylboronic acids highlighted their tautomeric rearrangement in solution, leading to the formation of corresponding oxaboroles. This research provides insights into their molecular structures and potential applications in organic synthesis (Luliński, Madura, Serwatowski, Szatyłowicz, & Zachara, 2007).
Antimicrobial Activity and Properties : The study of 5-Trifluoromethyl-2-formyl phenylboronic acid showed its potential as an antimicrobial agent, particularly against Candida albicans and Aspergillus niger. The research also explored its mechanism of action as an inhibitor of microbial enzymes (Adamczyk-Woźniak, Gozdalik, Wieczorek, Madura, Kaczorowska, Brzezińska, Sporzyński, & Lipok, 2020).
Adsorption Mechanism Studies : Phenylboronic acids, including formyl analogues, were studied for their adsorption mechanisms using spectroscopic techniques. The research helps understand how the type and position of substituents influence the molecular interactions and adsorption behavior of these compounds (Piergies, Proniewicz, Ozaki, Kim, & Proniewicz, 2013).
Applications in Organic Synthesis : A study demonstrated the use of 2-formylphenylboronic acid in the annulation of 1,3-dienes, leading to the formation of indanol derivatives. This showcases its utility in organic synthesis, particularly in the creation of specific chemical structures (Nishimura, Yasuhara, & Hayashi, 2007).
Safety And Hazards
properties
IUPAC Name |
(3-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBGZJMKTOMQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370246 | |
Record name | 3-Formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylphenylboronic acid | |
CAS RN |
87199-16-4 | |
Record name | 3-Formylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87199-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-formylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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